N,N-Dibenzyl-N'-(2,5-difluorophenyl)urea
Description
N,N-Dibenzyl-N'-(2,5-difluorophenyl)urea is a synthetic urea derivative characterized by two benzyl groups attached to one nitrogen atom and a 2,5-difluorophenyl group on the adjacent urea nitrogen. Urea derivatives are widely studied for their diverse applications, ranging from pharmaceuticals to agrochemicals, due to their hydrogen-bonding capabilities and structural versatility.
Properties
CAS No. |
86764-75-2 |
|---|---|
Molecular Formula |
C21H18F2N2O |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
1,1-dibenzyl-3-(2,5-difluorophenyl)urea |
InChI |
InChI=1S/C21H18F2N2O/c22-18-11-12-19(23)20(13-18)24-21(26)25(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,24,26) |
InChI Key |
SHIXTQUPAMPZAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl-N’-(2,5-difluorophenyl)urea typically involves the reaction of 2,5-difluoroaniline with benzyl isocyanate in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,5-Difluoroaniline+Benzyl isocyanate→N,N-Dibenzyl-N’-(2,5-difluorophenyl)urea
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common solvents used in the process include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is typically carried out at elevated temperatures and may require the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibenzyl-N’-(2,5-difluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
N,N-Dibenzyl-N’-(2,5-difluorophenyl)urea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dibenzyl-N’-(2,5-difluorophenyl)urea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparison with Similar Urea Derivatives
The structural features of N,N-Dibenzyl-N'-(2,5-difluorophenyl)urea can be contextualized by comparing it to analogous compounds (Table 1).
Table 1: Structural and Functional Comparison of Urea Derivatives
Key Observations :
- Lipophilicity : The dibenzyl groups in the target compound likely confer higher lipophilicity compared to benzodioxol-containing analogs (e.g., 292.24 g/mol compound in ), which may influence membrane permeability and metabolic stability .
- Electron Effects : The 2,5-difluorophenyl group, common in kinase inhibitors (), introduces electron-withdrawing effects that could modulate binding interactions in biological systems .
Functional and Therapeutic Implications
While explicit data on this compound are lacking, structural parallels to known bioactive compounds provide theoretical insights:
- TRK Kinase Inhibitors : highlights derivatives with 2,5-difluorophenyl groups as TRK kinase inhibitors for cancer therapy. The target compound’s difluorophenyl moiety may similarly engage kinase active sites, though its dibenzyl groups could sterically hinder target binding compared to smaller substituents .
- Agrochemical vs. Pharmaceutical Potential: Unlike dimethyl-substituted ureas (e.g., fluometuron, isoproturon) used as herbicides , the bulkier benzyl groups in the target compound may shift its utility toward pharmaceutical applications requiring prolonged half-life or CNS penetration.
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight : At 352.38 g/mol, the compound exceeds Lipinski’s rule-of-five threshold (500 g/mol), but its moderate size may still allow oral bioavailability .
- Solubility : The benzyl groups likely reduce aqueous solubility compared to polar analogs like the benzodioxol-containing urea (), necessitating formulation optimization for in vivo studies .
- Metabolic Stability : Fluorine atoms may mitigate oxidative metabolism, while benzyl groups could increase susceptibility to cytochrome P450-mediated degradation .
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